molecular formula C12H15N3S2 B1479964 2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine CAS No. 2098141-94-5

2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine

Cat. No. B1479964
CAS RN: 2098141-94-5
M. Wt: 265.4 g/mol
InChI Key: HGWAXPDDCFCLGO-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine (hereafter referred to as Compound A) is a sulfur-containing heterocyclic compound with a unique chemical structure. It is a promising compound in the field of medicinal chemistry, due to its potential applications in the synthesis of various biologically active compounds. Compound A has been studied extensively and has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.

Scientific Research Applications

Synthesis and Structural Diversity

Research has highlighted the utility of thiophene derivatives in generating a structurally diverse library of compounds through alkylation and ring closure reactions. For instance, thiophene-based ketonic Mannich bases have been utilized to produce a range of compounds including dithiocarbamates, thioethers, and various NH-azoles through N-alkylation, showcasing the versatility of thiophene derivatives in synthetic organic chemistry (Roman, 2013).

Antimicrobial Activity

Thiophene derivatives have also been synthesized and evaluated for their antimicrobial activities. For example, compounds containing the thiazole moiety have been tested against different microorganisms, indicating the potential of thiophene derivatives in developing new antimicrobial agents (Abdelhamid et al., 2010).

Structural Characterization and Analysis

The structural characterization of thiophene derivatives, including X-ray diffraction studies, has provided insights into their molecular and crystal structures. This is crucial for understanding the relationship between structure and activity, which can guide the design of compounds with enhanced properties (Delgado et al., 2020).

Antitumor Activity

Several thiophene derivatives have been evaluated for their antitumor activities, revealing promising results against various cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies (Gomha et al., 2016).

Advanced Materials

Thiophene derivatives have been incorporated into hydrogels and other polymeric materials, demonstrating applications in the field of material science. These materials have shown potential for medical applications, including as antibacterial and antifungal agents, due to their enhanced thermal stability and biological activity (Aly & El-Mohdy, 2015).

properties

IUPAC Name

2-(3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c13-3-4-15-11-2-6-17-8-10(11)12(14-15)9-1-5-16-7-9/h1,5,7H,2-4,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWAXPDDCFCLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C3=CSC=C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 2
2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 3
2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 4
2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 5
2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 6
2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine

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